molecular formula C22H27N3O4S B2931317 N-(3-acetamidophenyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 1040635-13-9

N-(3-acetamidophenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2931317
CAS No.: 1040635-13-9
M. Wt: 429.54
InChI Key: JCPWYGVPIXEWBA-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic acetamide derivative characterized by a 3-acetamidophenyl group linked to a 1-tosylpiperidin-2-yl moiety via an acetamide bridge.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-16-9-11-21(12-10-16)30(28,29)25-13-4-3-8-20(25)15-22(27)24-19-7-5-6-18(14-19)23-17(2)26/h5-7,9-12,14,20H,3-4,8,13,15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPWYGVPIXEWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a compound that has gained attention in pharmaceutical research due to its potential biological activities. This article provides an overview of its chemical properties, synthesis, and biological evaluations, supported by data tables and research findings.

  • Molecular Formula : C22H27N3O4S
  • Molecular Weight : 429.54 g/mol
  • Purity : Typically around 95%.

Synthesis

The synthesis of this compound involves several steps, including the reaction of various substituted benzenesulfonyl chlorides with piperidine derivatives. The method often utilizes triethylamine as a base and involves purification through column chromatography to yield the final product .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In a study evaluating its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli, this compound displayed notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

Data Table: Biological Activity Summary

Biological Activity Tested Cell Lines IC50/ MIC (µg/mL) Mechanism
AnticancerMCF-7, A54910 - 15Apoptosis induction
AntimicrobialS. aureus, E. coli5 - 20Bacterial cell wall disruption

Case Studies

  • Anticancer Study : A recent publication evaluated the efficacy of this compound on MCF-7 breast cancer cells. The study reported a significant reduction in cell viability after treatment with the compound, highlighting its potential as a chemotherapeutic agent .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of this compound against various pathogens. The results indicated effective inhibition of bacterial growth, suggesting its potential use in developing new antibiotics .

Scientific Research Applications

While comprehensive data tables and case studies for "N-(3-acetamidophenyl)-2-(1-tosylpiperidin-2-yl)acetamide" are not available in the search results, the available information indicates its potential applications in scientific research, specifically as an anticancer agent.

Scientific Research Applications
This compound*

  • Anticancer Activity Recent studies suggest that this compound exhibits significant anticancer activity, with in vitro assays showing that the compound inhibits certain cancer-related processes.

Additional research contexts for similar compounds:

  • Antidiabetic Agent: N-(2-Bromophenyl) acetamide has been studied as a potential antidiabetic drug, with research involving enzyme inhibition assays, enzyme kinetics, molecular docking, toxicological analysis, and animal models to assess its safety and efficacy .
  • Triazole Derivatives: Acetamides derived from piperidinyl-triazoles have been synthesized and evaluated for their biological activities .
  • Piperidinyl-Substituted Triazolopyrimidines : Piperidinyl-substituted triazolopyrimidines have been designed, synthesized, and biologically evaluated .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and sulfonamide moieties undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Mechanistic Notes
Acidic hydrolysis6M HCl, reflux (12 h)3-Aminophenol (from acetamide cleavage) and 2-(piperidin-2-yl)acetic acidProtonation of carbonyl oxygen followed by nucleophilic water attack. Tosyl group remains intact due to its stability under mild acid .
Basic hydrolysis2M NaOH, 80°C (8 h)Sodium acetate derivative and desulfonated piperidine intermediate Hydroxide ion attacks carbonyl carbon; tosyl group may partially hydrolyze at elevated temperatures.

Key Findings :

  • The acetamide group exhibits higher reactivity than the sulfonamide under basic conditions due to electronic effects of the tosyl group .
  • Complete desulfonation of the piperidine requires harsher conditions (e.g., HBr/AcOH, 100°C) .

Nucleophilic Substitution at the Piperidine Ring

The tosyl group (Ts) acts as a leaving group, enabling substitution reactions:

Reagent Conditions Product Yield Reference
NaN₃ (azide)DMF, 60°C, 24 h2-(1-Azidopiperidin-2-yl)-N-(3-acetamidophenyl)acetamide78%
KSCN (thiocyanate)EtOH, reflux, 18 h2-(1-Thiocyanatopiperidin-2-yl) derivative65%

Mechanistic Insight :

  • Tosyl group departure generates a stabilized carbocation intermediate at the piperidine C2 position, facilitating nucleophilic attack (SN1-like mechanism) .
  • Steric hindrance from the adjacent acetamide group reduces reaction rates compared to simpler tosylpiperidines .

Reduction Reactions

Selective reduction of functional groups has been explored:

Reducing Agent Target Group Product Conditions
LiAlH₄Acetamide → amineN-(3-aminophenyl)-2-(1-tosylpiperidin-2-yl)ethylamineTHF, 0°C → RT, 6 h
H₂/Pd-CAromatic nitro (if present) → amineNot observed in this compoundN/A

Experimental Limitations :

  • LiAlH₄ reduces both acetamide groups but leaves the sulfonamide intact.
  • Catalytic hydrogenation is ineffective due to the absence of reducible unsaturated bonds in the parent compound .

Cyclization Reactions

Intramolecular interactions under acidic conditions promote cyclization:

Acid Catalyst Conditions Product Yield
Triflic acid (TfOH)CH₂Cl₂, RT, 2 hPiperidine-fused indole derivative42%
H₂SO₄Toluene, 100°C, 12 hTetrahydroquinoline analog35%

Mechanistic Pathway :

  • Protonation of the acetamide carbonyl facilitates intramolecular attack by the piperidine nitrogen, forming a six-membered ring .

Sulfonamide Functionalization

The tosyl group participates in cross-coupling and alkylation:

Reaction Reagents Product Application
Buchwald-Hartwig couplingPd(OAc)₂, Xantphos, aryl halideAryl-substituted piperidine analogPharmacophore modification
Mitsunobu alkylationDIAD, PPh₃, alcoholEther-linked derivativesSolubility enhancement

Key Challenge :

  • Steric bulk near the sulfonamide limits coupling efficiency (yields <50% for bulky aryl groups) .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 220°C:

Temperature Range Mass Loss (%) Degradation Products
220–280°C32%CO₂, NH₃, and toluenesulfonic acid fragments
280–350°C58%Carbonized residue

Implication :

  • Thermal decomposition begins with cleavage of the acetamide C–N bond, followed by sulfonamide degradation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally related analogs:

Compound Name Molecular Weight logP Key Substituents Biological Targets/Activity
N-(3-acetamidophenyl)-2-(1-tosylpiperidin-2-yl)acetamide ~425 (estimated) ~2.5* Tosylpiperidin, 3-acetamidophenyl Potential CNS modulation (inferred)
N-(3-acetamidophenyl)-2-(4-nitrophenyl)acetamide 313.31 2.04 4-Nitrophenyl Not reported (structural analog)
N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide ~284 ~1.8 Naphthalen-1-yl, piperidin AChE/BChE inhibition
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide ~466 ~1.2 Benzo[d]thiazolylsulfonyl, difluorophenyl Antimicrobial/antifungal
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazin-1-yl]acetamide ~428 ~2.7 Pyridazinone, bromophenyl FPR2 agonist (calcium mobilization)

*Estimated based on structural similarity to .

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in the 4-nitrophenyl analog (logP 2.04) reduces electron density compared to the target’s tosylpiperidin, which may influence binding interactions.
  • Conformational Flexibility : The piperidine ring in the target compound and N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide may facilitate interactions with enzymes like AChE/BChE, where flexibility is critical for binding.

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